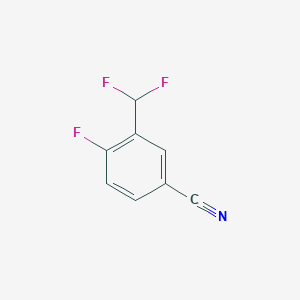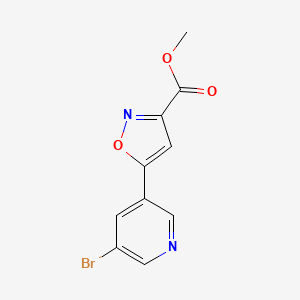
Amino-PEG16-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-PEG16-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an amino group and a t-butyl ester group. The compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of t-butyl esters of Nα-protected amino acids typically involves the reaction of protected amino acids with t-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. This method affords t-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .
Industrial Production Methods
Industrial production of Amino-PEG16-t-butyl ester involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for various applications. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) ensures the quality and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Amino-PEG16-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol .
Transesterification: The compound can participate in transesterification reactions, where the ester group is exchanged with another alcohol group .
Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of new bonds .
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used as catalysts.
Transesterification: Sodium t-butoxide is commonly used as a nucleophile.
Nucleophilic Substitution: Various electrophiles, such as alkyl halides, can be used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Transesterification: New ester compounds.
Nucleophilic Substitution: Substituted amines.
Applications De Recherche Scientifique
Amino-PEG16-t-butyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a PEG linker in the synthesis of complex molecules and bioconjugates .
Biology: In the modification of biomolecules to enhance their solubility and stability .
Medicine: In drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents .
Industry: In the production of cosmetics and personal care products due to its hydrophilic properties .
Mécanisme D'action
The mechanism of action of Amino-PEG16-t-butyl ester involves its ability to form stable conjugates with various molecules. The amino group reacts with carboxylic acids and activated NHS esters, forming amide bonds. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization. This versatility makes it a valuable tool in chemical biology and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amino-PEG6-t-butyl ester: A shorter PEG chain with similar functional groups .
Hydroxy-PEG6-t-butyl ester: Contains a hydroxyl group instead of an amino group .
Amino-PEG4-t-butyl ester: An even shorter PEG chain with similar functional groups .
Uniqueness
Amino-PEG16-t-butyl ester is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications where longer linkers are required, such as in the synthesis of large bioconjugates and drug delivery systems .
Propriétés
Formule moléculaire |
C39H79NO18 |
|---|---|
Poids moléculaire |
850.0 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H79NO18/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h4-37,40H2,1-3H3 |
Clé InChI |
ZEOIDHHTMRDSIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)





![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
